molecular formula C13H9ClO2 B1658985 (4-Chlorophenyl)(3-hydroxyphenyl)methanone CAS No. 62810-39-3

(4-Chlorophenyl)(3-hydroxyphenyl)methanone

Cat. No. B1658985
CAS RN: 62810-39-3
M. Wt: 232.66 g/mol
InChI Key: WBQUCIOFUOIVNX-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(3-hydroxyphenyl)methanone” is a chemical compound with the molecular formula C13H9ClO2 . It has a molecular weight of 232.662 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The detailed atomic coordinates and displacement parameters can be found in the referenced paper .


Physical And Chemical Properties Analysis

“this compound” is a colorless block crystal . More detailed physical and chemical properties couldn’t be found from the web search results.

Scientific Research Applications

Clathrate Host for Benzene Guests

[(4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone compounds serve as clathrate hosts for benzene guests. These compounds demonstrate significant edge-to-face interactions essential in the formation of inclusion complexes with benzene, as well as in host-host interactions. This property is relevant for understanding and designing molecular structures with specific binding capabilities (Eto et al., 2011).

Influence on Dynamics, Polarity, and Thermal Properties

The impact of chlorine atom location on the dynamics, polarity, and thermal properties of isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone was studied. This research provides insights into how structural changes can affect these properties, with implications for the design of materials and molecules with specific thermal and dynamic characteristics (Saiz et al., 1996).

Role in Synthesizing Novel Compounds

(4-Chlorophenyl)(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)methanone plays a role in synthesizing dihydroindolo[1,2-c]quinazoline derivatives. These derivatives are derived from dehydrative cyclization of coupling reaction products, indicating potential applications in the synthesis of complex organic compounds (Harano et al., 2007).

Reactivity Studies

Research on the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles provides valuable insights into chemical reactivity. This information is crucial for understanding reaction mechanisms and designing new chemical syntheses (Pouzet et al., 1998).

Environmental Behavior

The environmental fate and behavior of benzophenone-8, closely related to (4-Chlorophenyl)(3-hydroxyphenyl)methanone, were thoroughly addressed. Understanding the reactivity and degradation pathways of such compounds in aqueous solutions is vital for assessing environmental impact and developing safer chemicals (Santos & Esteves da Silva, 2019).

properties

IUPAC Name

(4-chlorophenyl)-(3-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQUCIOFUOIVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296456
Record name (4-chlorophenyl)(3-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62810-39-3
Record name (4-Chlorophenyl)(3-hydroxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62810-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(3-hydroxyphenyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062810393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002704160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-chlorophenyl)(3-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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